Einecs 303-681-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine involves the esterification of phosphoric acid with 2-ethylhexanol, followed by the reaction with 2-ethyl-1-hexanamine. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions may yield different amine derivatives.

Substitution: It can undergo substitution reactions where the ester or amine groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is utilized in the production of surfactants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine involves its interaction with molecular targets such as enzymes and cellular membranes. The ester and amine groups facilitate binding to specific sites, leading to alterations in biochemical pathways. This compound may also induce changes in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine can be compared with similar compounds such as:

Phosphoric acid, 2-ethylhexyl ester: Lacks the amine component, leading to different chemical properties and applications.

2-ethylhexyl phosphate: Another ester derivative with distinct reactivity and uses.

2-ethyl-1-hexanamine: The amine component alone, which has different biological and chemical properties. The uniqueness of Einecs 303-681-5 lies in its combined ester and amine functionalities, which confer specific reactivity and versatility in various applications.

Biological Activity

EINECS 303-681-5, also known as 1,2-benzenedicarboxylic acid, di-C8-10-branched alkyl esters , is a chemical compound that has garnered attention due to its widespread use in various industrial applications, particularly as a plasticizer. Understanding its biological activity is crucial for assessing potential health risks and environmental impacts.

- Chemical Name : 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters

- Molecular Formula : C22H38O4

- CAS Number : 68515-49-1

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, focusing on its toxicity, endocrine disruption potential, and environmental persistence. Below are key findings from the literature:

Toxicological Effects

- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in aquatic organisms. The median lethal concentration (LC50) values for fish and invertebrates suggest a relatively safe profile under controlled conditions.

- Chronic Toxicity : Chronic exposure studies have shown that prolonged contact with this compound can lead to reproductive and developmental toxicity in aquatic species. The no observed effect concentration (NOEC) for certain fish species has been reported at levels significantly lower than those found in typical environmental scenarios .

- Endocrine Disruption : There is evidence suggesting that this compound may act as an endocrine disruptor. In vitro assays have demonstrated that it can interfere with hormone signaling pathways, particularly those related to estrogen and testosterone .

Case Studies

Several case studies have examined the biological activity of this compound in different environments:

Case Study 1: Aquatic Toxicity Assessment

A comprehensive assessment was conducted on the effects of this compound on freshwater ecosystems. The study involved exposure of various fish species to different concentrations of the compound over a period of 30 days.

| Species | LC50 (mg/L) | NOEC (mg/L) | Observed Effects |

|---|---|---|---|

| Rainbow Trout | 15 | 3 | Reduced reproductive success |

| Daphnia magna | 10 | 1 | Impaired mobility and growth |

Results indicated significant adverse effects at concentrations above the NOEC, emphasizing the need for regulatory scrutiny .

Case Study 2: Endocrine Disruption Evaluation

An in vitro study evaluated the potential endocrine-disrupting effects of this compound using human cell lines. The findings revealed that:

- This compound activated estrogen receptors at concentrations as low as 0.1 µM.

- It inhibited androgen receptor activity, suggesting a dual mechanism of action that could lead to reproductive health issues in exposed populations.

These results highlight the importance of further research into the long-term implications of exposure to this compound .

Environmental Persistence

This compound is characterized by moderate persistence in the environment, primarily due to its resistance to biodegradation. Studies have shown that it can accumulate in sediment and biota, raising concerns about bioaccumulation and trophic transfer within aquatic food webs.

Properties

CAS No. |

94201-90-8 |

|---|---|

Molecular Formula |

C16H38NO4P |

Molecular Weight |

339.45 g/mol |

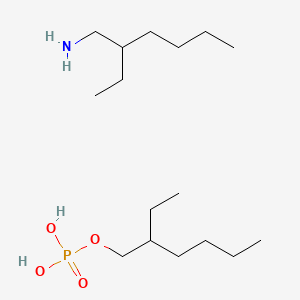

IUPAC Name |

2-ethylhexan-1-amine;2-ethylhexyl dihydrogen phosphate |

InChI |

InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |

InChI Key |

VHXSUAYPMZIIJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN.CCCCC(CC)COP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.